N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide
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Overview
Description
N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide is a complex organic compound that features a pyrrolidine ring fused with an azepane ring, both of which are functionalized with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from itaconic acid through a series of transformations. The key steps include the formation of a pyrrolidine intermediate, followed by functionalization to introduce the phenyl and oxo groups. The azepane ring is then constructed through cyclization reactions, often involving palladium-catalyzed processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and scalable reaction conditions. The use of automated synthesis and parallel processing can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Azepane derivatives: Compounds with the azepane ring also exhibit similar properties and applications.
N-phenylpyrrolidinones: These compounds are structurally related and have comparable chemical reactivity.
Uniqueness
N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide is unique due to its combination of the pyrrolidine and azepane rings, along with the specific functional groups attached. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16-12-14(13-20(16)15-8-4-3-5-9-15)18-17(22)19-10-6-1-2-7-11-19/h3-5,8-9,14H,1-2,6-7,10-13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBSJPLQHRNUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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